molecular formula C18H22N2O3S B11618343 Butyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Butyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Katalognummer: B11618343
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: TWNJONYRPHVXPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienoquinoline core, which is a fused heterocyclic system containing sulfur and nitrogen atoms, making it an interesting target for synthetic and medicinal chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the butyl ester group and the amino group can be carried out through esterification and amination reactions, respectively. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the environmental impact. The scalability of the synthesis would also be a key consideration, with steps taken to ensure that the process is efficient and reproducible on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienoquinoline core can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of novel reaction mechanisms.

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development. Studies have shown that derivatives of thienoquinolines can exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

In medicine, BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE and its derivatives are being investigated for their therapeutic potential. Their ability to modulate biological pathways and their relatively low toxicity make them promising candidates for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in disease processes. The compound can bind to these targets and modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of an enzyme involved in cancer cell proliferation, thereby slowing down the growth of tumors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[2,3-b]quinoline: The parent compound of BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE, which lacks the butyl ester and amino groups.

    Quinoline: A simpler heterocyclic compound that forms the basis for many biologically active molecules.

    Thienopyridine: Another related compound with a fused heterocyclic system containing sulfur and nitrogen.

Uniqueness

The uniqueness of BUTYL 3-AMINO-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties The presence of the butyl ester group enhances its lipophilicity, while the amino group can participate in hydrogen bonding and other interactions with biological targets

Eigenschaften

Molekularformel

C18H22N2O3S

Molekulargewicht

346.4 g/mol

IUPAC-Name

butyl 3-amino-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxylate

InChI

InChI=1S/C18H22N2O3S/c1-4-5-6-23-17(22)15-14(19)11-7-10-12(20-16(11)24-15)8-18(2,3)9-13(10)21/h7H,4-6,8-9,19H2,1-3H3

InChI-Schlüssel

TWNJONYRPHVXPO-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.